{2-[(5-Chloropyridin-2-yl)amino]-4-methyl-1,3-thiazol-5-yl}[4-(furan-2-ylcarbonyl)piperazin-1-yl]methanone
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Overview
Description
5-CHLORO-N-{5-[4-(FURAN-2-CARBONYL)PIPERAZINE-1-CARBONYL]-4-METHYL-1,3-THIAZOL-2-YL}PYRIDIN-2-AMINE is a complex organic compound that features a combination of heterocyclic structures, including furan, piperazine, thiazole, and pyridine
Preparation Methods
The synthesis of 5-CHLORO-N-{5-[4-(FURAN-2-CARBONYL)PIPERAZINE-1-CARBONYL]-4-METHYL-1,3-THIAZOL-2-YL}PYRIDIN-2-AMINE typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, which are then subjected to various reaction conditions to form the final product. Common synthetic routes include:
Formation of Furan-2-Carbonyl Piperazine: This involves the reaction of furan-2-carboxylic acid with piperazine under specific conditions.
Thiazole Ring Formation: The thiazole ring is synthesized through the reaction of appropriate thioamide and α-haloketone.
Coupling Reactions: The intermediate compounds are coupled using reagents like coupling agents (e.g., EDC, DCC) to form the final product.
Industrial production methods may involve optimization of these synthetic routes to enhance yield and purity, often using automated and scalable processes.
Chemical Reactions Analysis
5-CHLORO-N-{5-[4-(FURAN-2-CARBONYL)PIPERAZINE-1-CARBONYL]-4-METHYL-1,3-THIAZOL-2-YL}PYRIDIN-2-AMINE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the chloro group, where nucleophiles like amines or thiols replace the chlorine atom.
Common reagents and conditions used in these reactions include solvents like dichloromethane, catalysts like palladium, and specific temperature and pressure conditions. Major products formed from these reactions depend on the type of reaction and the reagents used.
Scientific Research Applications
5-CHLORO-N-{5-[4-(FURAN-2-CARBONYL)PIPERAZINE-1-CARBONYL]-4-METHYL-1,3-THIAZOL-2-YL}PYRIDIN-2-AMINE has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent, particularly in the treatment of bacterial infections and cancer.
Biological Research: It is used in studies to understand its interaction with biological targets, such as enzymes and receptors.
Pharmacology: Research focuses on its pharmacokinetics and pharmacodynamics to determine its efficacy and safety as a drug candidate.
Industrial Applications: The compound is explored for its use in the synthesis of other complex molecules and as a potential additive in various industrial processes.
Mechanism of Action
The mechanism of action of 5-CHLORO-N-{5-[4-(FURAN-2-CARBONYL)PIPERAZINE-1-CARBONYL]-4-METHYL-1,3-THIAZOL-2-YL}PYRIDIN-2-AMINE involves its interaction with specific molecular targets. The compound binds to enzymes or receptors, inhibiting their activity or altering their function. This interaction can lead to the disruption of cellular processes in bacteria or cancer cells, resulting in their death or inhibition of growth. The exact molecular pathways involved depend on the specific biological target and the context of its use.
Comparison with Similar Compounds
5-CHLORO-N-{5-[4-(FURAN-2-CARBONYL)PIPERAZINE-1-CARBONYL]-4-METHYL-1,3-THIAZOL-2-YL}PYRIDIN-2-AMINE can be compared with similar compounds that contain heterocyclic structures. Some similar compounds include:
Furan Derivatives: Compounds like furan-2-carboxylic acid and its derivatives.
Piperazine Derivatives: Compounds such as piperazine-1-carboxylic acid derivatives.
Thiazole Derivatives: Compounds like thiazole-4-carboxylic acid and its derivatives.
Pyridine Derivatives: Compounds such as pyridine-2-carboxylic acid derivatives.
The uniqueness of 5-CHLORO-N-{5-[4-(FURAN-2-CARBONYL)PIPERAZINE-1-CARBONYL]-4-METHYL-1,3-THIAZOL-2-YL}PYRIDIN-2-AMINE lies in its combination of these heterocyclic structures, which may confer specific biological activities and chemical properties not found in simpler compounds.
Properties
Molecular Formula |
C19H18ClN5O3S |
---|---|
Molecular Weight |
431.9 g/mol |
IUPAC Name |
[4-[2-[(5-chloropyridin-2-yl)amino]-4-methyl-1,3-thiazole-5-carbonyl]piperazin-1-yl]-(furan-2-yl)methanone |
InChI |
InChI=1S/C19H18ClN5O3S/c1-12-16(29-19(22-12)23-15-5-4-13(20)11-21-15)18(27)25-8-6-24(7-9-25)17(26)14-3-2-10-28-14/h2-5,10-11H,6-9H2,1H3,(H,21,22,23) |
InChI Key |
SRWBWIPLAXXWGH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC(=N1)NC2=NC=C(C=C2)Cl)C(=O)N3CCN(CC3)C(=O)C4=CC=CO4 |
Origin of Product |
United States |
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